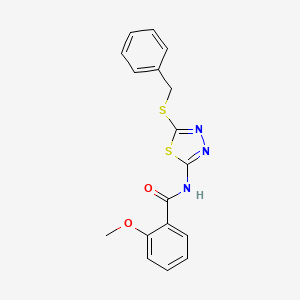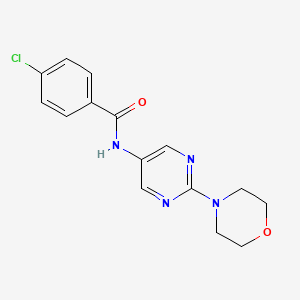![molecular formula C19H16ClN7O2 B11191453 (7-Chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazolin-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11191453.png)
(7-Chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazolin-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure features a triazoloquinazoline core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the triazoloquinazoline core. This can be achieved through the reaction of a quinazoline derivative with a triazole-forming reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound shares structural similarities with 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL and is studied for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Another structurally related compound, known for its potential in cancer treatment due to its ability to inhibit CDK2.
Uniqueness
What sets 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL apart is its unique triazoloquinazoline core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H16ClN7O2 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
7-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C19H16ClN7O2/c20-12-4-5-14-13(11-12)18(28)22-17-16(23-24-27(14)17)19(29)26-9-7-25(8-10-26)15-3-1-2-6-21-15/h1-6,11,24H,7-10H2 |
InChI Key |
ZTVBLFLETHRMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN4C3=NC(=O)C5=C4C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11191377.png)

![4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191392.png)

![2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B11191407.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11191410.png)

![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine](/img/structure/B11191415.png)
![2-(benzylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191428.png)
![2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11191431.png)
![3-benzyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11191435.png)
![6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide](/img/structure/B11191440.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11191443.png)
![3,4-dimethoxy-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11191445.png)
